GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc
Description
Overview of N-acetylglucosamine (GlcNAc) and its Polymeric Forms in Biological Systems
N-acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose and a fundamental component of various biological structures. wikipedia.orgnih.gov It is an amide formed between glucosamine (B1671600) and acetic acid. wikipedia.org GlcNAc is a ubiquitous molecule found in nearly all life forms, playing a crucial role in numerous biological processes. mdpi.com
In nature, GlcNAc often exists in polymeric forms, the most notable being chitin (B13524). Chitin is a long-chain homopolymer of β-(1→4) linked GlcNAc units and is the second most abundant polysaccharide after cellulose. nih.govnumberanalytics.comwikipedia.org It serves as a primary structural component in the exoskeletons of arthropods (like insects and crustaceans), the cell walls of fungi, and the radulae and beaks of mollusks. nih.govwikipedia.org
Another significant polymeric form is peptidoglycan, a major component of bacterial cell walls. Peptidoglycan consists of alternating units of GlcNAc and N-acetylmuramic acid (MurNAc) linked by β-(1→4) glycosidic bonds. wikipedia.orgnih.gov Additionally, GlcNAc is a constituent of other important biopolymers like hyaluronic acid, a polymer of GlcNAc and glucuronic acid disaccharides found in connective tissues. wikipedia.orgresearchgate.net
Beyond its structural roles, GlcNAc and its oligomers are involved in various cellular signaling pathways. mdpi.comnih.gov For instance, GlcNAc can act as a signaling molecule in both mammalian cells and pathogens. mdpi.com It has been shown to influence the immune response and regulate virulence factors in bacteria. mdpi.comnih.gov Furthermore, the post-translational modification of proteins with a single GlcNAc moiety, known as O-GlcNAcylation, is a dynamic process that regulates the function of thousands of proteins in the nucleus and cytoplasm. sioc-journal.cnfrontiersin.org
The Unique Glycosidic Linkages within GlcNAc Oligomers: Focus on β1-4 Linkages
This β-(1→4) linkage results in a linear, unbranched polymer chain. pearson.comlodz.pl Each GlcNAc unit in the chain is rotated 180 degrees relative to its neighbors, creating a structure that is similar to that of cellulose. nih.gov This arrangement allows for the formation of extensive hydrogen bonds between adjacent polymer chains, contributing to the high stability and structural rigidity of chitin. nih.govwikipedia.org
The enzymatic breakdown of chitin by chitinases specifically targets these β-(1→4) glycosidic bonds. nih.govlodz.pl Endochitinases cleave these bonds randomly within the chitin chain, producing smaller oligosaccharides like chitotriose and chitobiose. nih.govresearchgate.net Exochitinases, on the other hand, cleave disaccharide units from the non-reducing end of the chitin chain. nih.gov The stability and specificity of the β-(1→4) linkage are therefore central to both the structural integrity of chitin and its controlled degradation in biological systems.
Historical Context of Chitotriose Discovery and Initial Research in Glycobiology
The history of chitotriose is intrinsically linked to the broader field of glycobiology and the study of chitin. Chitin itself was first discovered in 1811 by French scientist Henri Braconnot. numberanalytics.commatec-conferences.org However, significant research into its structure and derivatives gained momentum much later. The structure of chitin was fully elucidated in 1950. matec-conferences.org
The term "glycobiology" was coined in 1988 by Raymond Dwek to recognize the convergence of carbohydrate chemistry and biochemistry with modern molecular biology. wikipedia.orgnih.gov However, the foundations of the field were laid much earlier with the pioneering work on carbohydrate structures in the late 19th and early 20th centuries. nih.govoup.com
Early research on chitin degradation led to the identification of its oligomeric components. The enzymatic hydrolysis of chitin using chitinases was a key method for producing and studying these smaller units. chemsynlab.com It was reported that the action of chitinase (B1577495) from Vibrio alginolyticus on colloidal chitin could be used to prepare chitotriose. nih.gov Similarly, the degradation of chitin by endochitinases was found to yield products such as chitotriose. researchgate.net
Initial studies focused on the chemical and physical properties of these oligosaccharides. Chitotriose, a trimer of N-acetylglucosamine, became a valuable tool for studying the specificity and mechanism of action of chitinases and lysozymes. desy.de The ability to synthesize or isolate pure chitotriose allowed researchers to investigate its interactions with these enzymes in detail. pnas.org These early investigations into the structure and enzymatic processing of chitin and its oligomers like chitotriose were foundational to the development of glycobiology, a field that continues to reveal the diverse roles of carbohydrates in biological systems. oup.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13319-32-9 |
|---|---|
Molecular Formula |
C24H41N3O16 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+,24+/m1/s1 |
InChI Key |
WZZVUHWLNMNWLW-MEWKLCDLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Biological Occurrence and Distribution of Glcnac β1 4 Glcnac β1 4 Glcnac
Presence as a Constituent of Chitin (B13524) and Chitinous Structures
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc exists as a core repeating unit within the structure of chitin, a long-chain polymer of N-acetyl-D-glucosamine. wikipedia.org Chitin is a primary component of the exoskeletons of arthropods, the cell walls of fungi, and various structures in other invertebrates. wikipedia.orgibiologia.com The individual N-acetyl-D-glucosamine units in the chitin polymer are linked together by covalent β-(1→4) glycosidic bonds. wikipedia.org Therefore, the trimer GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc represents a short segment of this extensive polysaccharide chain.
The structure of chitin is comparable to that of cellulose, with the key difference being the replacement of the hydroxyl group at the C2 position of each glucose monomer with an acetylamine group. wikipedia.orggmp-chitosan.com This substitution allows for increased hydrogen bonding between adjacent polymer chains, contributing to the strength and resilience of chitinous materials. gmp-chitosan.com Chitin forms crystalline nanofibrils, and its combination with other substances like proteins (in sclerotin) or calcium carbonate (in crustacean shells) creates even stronger composite materials. wikipedia.org
Chitin exists in three main polymorphic forms—alpha, beta, and gamma—which differ in the arrangement of their polymer chains. ibiologia.comgmp-chitosan.com
α-chitin: Features an antiparallel arrangement of chains and is the most common form, found in the exoskeletons of crustaceans and insects, and in fungal cell walls. gmp-chitosan.comfrontiersin.org
β-chitin: Has a parallel chain arrangement and is less common, found in structures like the pens of squid. gmp-chitosan.comasm.org
γ-chitin: A mixture of parallel and antiparallel chains, found in fungi. gmp-chitosan.com
Regardless of the polymorphic form, the fundamental repeating trisaccharide unit of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc is an integral part of the primary structure of the chitin polymer.
Detection as an Intermediate or Product in Specific Biological Pathways
The GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc trisaccharide is detected as a key intermediate or product in several conserved biological pathways, primarily related to chitin metabolism and N-glycan synthesis.
Chitin Degradation: The enzymatic degradation of chitin is a crucial process in nature for nutrient recycling. This breakdown is primarily carried out by chitinases, which are glycoside hydrolase enzymes. Chitinases hydrolyze the β-(1→4) linkages within the chitin polymer, releasing smaller oligosaccharides of varying lengths. mdpi.comnih.gov One of the products of this enzymatic cleavage is the trimer GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, also known as chitotriose. Further degradation by enzymes like β-N-acetylglucosaminidases (NAG) can break down these oligomers into N-acetylglucosamine (GlcNAc) monomers. mdpi.com Another pathway involves chitin deacetylases that convert chitin to chitosan, which is then degraded by chitosanases. mdpi.comresearchgate.net
Chitin Biosynthesis: The synthesis of chitin is a highly conserved pathway from fungi to arthropods. mdpi.com It involves a series of enzymatic steps that convert sugars into a polymer of GlcNAc. mdpi.com While the final product is a long polysaccharide chain, the process involves the sequential addition of GlcNAc units. The formation of a trimer represents an early elongation step in the creation of the full-length chitin polymer. The enzymes responsible are chitin synthases (CHS). asm.orgoup.com In some organisms, like Streptococcus equisimilis, hyaluronan synthase (HAS) has been shown to synthesize chitin-UDP oligosaccharides, such as (GlcNAc-β1,4)n-GlcNAc(α1→)UDP, which can act as primers for polysaccharide synthesis. oup.com
N-Glycan Synthesis and Modification: Complex carbohydrates known as N-glycans, which are attached to proteins, share a common core structure that includes a GlcNAc(β1-4)GlcNAc unit (N-acetylchitobiose). frontiersin.org The biosynthesis and processing of these N-glycans in the endoplasmic reticulum and Golgi apparatus involve a complex series of enzymatic reactions. nih.gov In some cases, extensions of these glycans can create structures containing repeating GlcNAc units. For example, the disaccharide GalNAcβ1-4GlcNAc (LacdiNAc) is found on some mammalian glycoproteins, and its biosynthesis involves specific β4-N-acetylgalactosaminyltransferases. nih.govresearchgate.net While not the identical trimer, these pathways highlight the biological machinery capable of forming β1-4 linked GlcNAc structures. A specific "bisecting" GlcNAc can be added via a β1-4 linkage to the core β-mannose residue of N-glycans by the enzyme GlcNAc-T III, a modification involved in various biological processes. frontiersin.orgmdpi.com
Distribution Across Biological Kingdoms and Specific Organisms
The distribution of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc is directly tied to the presence of chitin. Chitin is widespread across several biological kingdoms, particularly in Fungi and Animalia. wikipedia.orgnih.gov
Kingdom Fungi: Chitin is a crucial structural component of the cell walls in most fungi, including yeasts, molds, and mushrooms. frontiersin.orgoup.comresearchgate.net It provides rigidity and shape to the fungal cells. oup.com In fungi, chitin is often found in a complex with other polysaccharides like glucans. researchgate.net Species such as Aspergillus niger, Saccharomyces cerevisiae, and Candida albicans are well-known examples of chitin-containing fungi. frontiersin.orgresearchgate.net
Kingdom Animalia: Within the animal kingdom, chitin is most famously associated with the phylum Arthropoda. ibiologia.com
Insects: The exoskeletons (cuticles) of insects are largely composed of chitin, providing protection and structural support. wikipedia.orgfrontiersin.org
Crustaceans: The shells of crabs, shrimps, lobsters, and other crustaceans are a major source of chitin, where it is often found in a composite with calcium carbonate. wikipedia.orgfrontiersin.org
Arachnids: Spiders also possess chitinous exoskeletons. frontiersin.org
Beyond arthropods, chitin is found in various other animal groups:
Molluscs: Chitin is a component of the radula (a feeding organ) in snails and the beaks of cephalopods like squid and octopus. wikipedia.orgibiologia.com
Annelids: The setae (bristles) of earthworms are chitinous structures. uliege.be
Nematodes: The eggshells of some nematodes contain chitin. ibiologia.com
Cnidaria: Selected corals have been found to have chitin in their skeletons. researchgate.net
Porifera: Chitin has been identified as a structural component in the skeletons of various marine sponges. frontiersin.orgresearchgate.net
Other Organisms: Chitin is also present in the cell walls of some algae, such as diatoms, which are unicellular eukaryotes. wikipedia.orgasm.org
The following table summarizes the biological distribution of chitin, and by extension, its constituent trimer GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc.
Enzymatic Degradation and Metabolic Fate of Glcnac β1 4 Glcnac β1 4 Glcnac
Chitinolytic Enzyme Systems: Chitinases and β-N-Acetylglucosaminidases (NAGases)
The breakdown of chitin (B13524) and its oligomers, such as chitotriose, is primarily accomplished by the synergistic action of two main classes of enzymes: chitinases and β-N-acetylglucosaminidases (NAGases). biointerfaceresearch.compu.edu.pkmdpi.com Chitinases are responsible for the initial depolymerization of the long chitin polymer, while NAGases further process the resulting smaller oligosaccharides. jcmimagescasereports.orgfrontiersin.org
Chitinases (EC 3.2.1.14) are glycosyl hydrolases that cleave the β-1,4-glycosidic bonds within the chitin chain. biointerfaceresearch.comfrontiersin.org They are broadly categorized based on their mode of action into endochitinases and exochitinases. biointerfaceresearch.compu.edu.pk
β-N-Acetylglucosaminidases (EC 3.2.1.52), often referred to as NAGases, are exoglycosidases that hydrolyze terminal, non-reducing N-acetyl-D-glucosamine (GlcNAc) residues from chitooligosaccharides. frontiersin.orgwikipedia.orgwikipedia.org These enzymes are crucial for the complete breakdown of chitin-derived oligomers into monomeric units that can be assimilated by the cell. wikipedia.orgiucr.org
Endochitinases play a pivotal role in initiating chitin degradation by cleaving the polymer at random internal sites. biointerfaceresearch.compu.edu.pk This endolytic action breaks down the long, insoluble chitin microfibrils into a mixture of soluble, low molecular weight chitooligosaccharides, including chitotriose ((GlcNAc)₃), N,N'-diacetylchitobiose ((GlcNAc)₂), and chitotetraose ((GlcNAc)₄). pu.edu.pkwikipedia.orgmdpi.com The generation of these smaller fragments increases the number of non-reducing ends available for subsequent enzymatic attack by exochitinases and NAGases. nih.gov
The production of chitotriose as a specific product of endochitinase activity has been observed in various organisms. For instance, chitinases from Bacillus circulans WL-12 have been shown to produce chitotriose during the hydrolysis of larger chitin chains. nih.gov Similarly, endochitinases from Trichoderma harzianum are involved in generating these small multimer units. pu.edu.pk
Table 1: Examples of Endochitinases and their Products
| Enzyme Source | Substrate | Major Products | Reference |
| Serratia marcescens | Crystalline Chitin | (GlcNAc)₂ | tandfonline.com |
| Bacillus circulans WL-12 | Chitotetraitol | β-chitobiose, GlcNAc | nih.gov |
| Pear Pollen (Pyrus bretschneiderilia) | (GlcNAc)₅, (GlcNAc)₆ | (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄ | frontiersin.org |
| Trichoderma gamsii R1 | Colloidal Chitin | (GlcNAc)₂, (GlcNAc)₃ | mdpi.com |
Once chitotriose is generated, it becomes a substrate for exolytic enzymes, primarily β-N-acetylglucosaminidases (NAGases), which complete the degradation process. wikipedia.orgwikipedia.org NAGases act on the non-reducing end of chitotriose and other small oligosaccharides, sequentially cleaving off GlcNAc monomers. wikipedia.orgiucr.org
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc → GlcNAc(β1-4)GlcNAc + GlcNAc → 2 GlcNAc + GlcNAc
This final step is crucial as it provides the cell with the readily metabolizable monosaccharide, N-acetylglucosamine.
Endolytic Cleavage of Poly-β1,4-GlcNAc Chains Generating Chitotriose
Cellular Uptake and Subsequent Intracellular Metabolism of GlcNAc Fragments
The GlcNAc monomers released from the hydrolysis of chitotriose are transported into the cell for use as a source of carbon and nitrogen. asm.org In bacteria, this uptake is often mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS). asm.orgresearchgate.netuniversiteitleiden.nl During transport via the PTS, GlcNAc is concomitantly phosphorylated to N-acetylglucosamine-6-phosphate (GlcNAc-6P). asm.orguniversiteitleiden.nl Some bacteria also possess ATP-binding cassette (ABC) transporters for GlcNAc uptake. universiteitleiden.nl In eukaryotes, specific transporters like Ngt1 in Candida albicans mediate GlcNAc import. mdpi.com
Once inside the cell, GlcNAc-6P enters a central metabolic pathway. asm.orgtandfonline.com The subsequent steps are:
Deacetylation: The enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6P, producing glucosamine-6-phosphate (GlcN-6P). asm.orguniversiteitleiden.nltandfonline.com
Deamination: Glucosamine-6-phosphate deaminase (NagB) then converts GlcN-6P into fructose-6-phosphate. asm.orguniversiteitleiden.nltandfonline.com
Glycolysis: Fructose-6-phosphate is a key intermediate that can directly enter the glycolytic pathway to be used for energy production. tandfonline.com
Alternatively, GlcN-6P can be converted to UDP-N-acetylglucosamine, a crucial precursor for the synthesis of peptidoglycan in bacteria and other essential macromolecules. tandfonline.com
Table 2: Key Enzymes in Intracellular GlcNAc Metabolism
| Enzyme | Gene (Example Organism) | Function | Reference |
| GlcNAc-6P Deacetylase | nagA (S. coelicolor, E. coli) | Converts GlcNAc-6P to GlcN-6P | asm.orguniversiteitleiden.nltandfonline.com |
| GlcN-6P Deaminase | nagB (S. coelicolor, E. coli) | Converts GlcN-6P to Fructose-6P | asm.orguniversiteitleiden.nltandfonline.com |
| GlcNAc Kinase | nagK (S. coelicolor) | Phosphorylates intracellular GlcNAc to GlcNAc-6P | asm.orgtandfonline.com |
Regulatory Mechanisms Governing GlcNAc Oligomer Degradation Pathways
The degradation of chitin and its oligomers is a tightly regulated process to ensure that the necessary enzymes are produced only when the substrate is available. pnas.org The expression of chitinase (B1577495) and NAGase genes is often induced by the products of chitin hydrolysis, such as chitobiose or other chitooligosaccharides. pnas.orgnih.gov
In many bacteria, this regulation occurs at the transcriptional level. For example:
In Vibrio species, a two-component sensor kinase system, ChiS, detects the presence of chitooligosaccharides in the periplasm. pnas.org The binding of these oligomers to a periplasmic binding protein (CBP) triggers a signaling cascade that leads to the expression of the chitinolytic genes. pnas.org
In Serratia marcescens, the disaccharide (GlcNAc)₂ is the primary inducer for the production of all chitinases. tandfonline.com A small RNA, ChiX, plays a crucial role in coordinating the expression of the chitin-degrading enzymes and the transport system for the breakdown products. tandfonline.com
In Streptomyces coelicolor, the genes for GlcNAc metabolism (nag genes) are part of the DasR regulon. asm.org The transcriptional repressor DasR controls the expression of these genes, and its DNA-binding activity is inhibited by glucosamine-6-phosphate (GlcN-6P), a key intermediate in the metabolic pathway. asm.orgtandfonline.com This system allows the organism to respond to the availability of GlcNAc as a nutrient source. universiteitleiden.nltandfonline.com
In some cases, the monomer GlcNAc itself can act as an inducer, while in others, it may act as a suppressor of chitinase expression, possibly to distinguish it from murein-derived GlcNAc. nih.gov These complex regulatory networks allow microorganisms to efficiently sense and utilize chitin from their environment.
Biological Roles and Functional Implications of Glcnac β1 4 Glcnac β1 4 Glcnac
Role in Host-Pathogen Interactions and Innate Immunity
Chitin (B13524) and its oligosaccharide fragments are recognized as microbe-associated molecular patterns (MAMPs) by the innate immune systems of both plants and animals. pnas.orgpnas.org This recognition is a fundamental aspect of the first line of defense against potential pathogens. pnas.org
Recognition by Specific Pattern Recognition Receptors (PRRs)
The immune-modulating effects of chitin oligosaccharides are initiated by their binding to specific pattern recognition receptors (PRRs) on the surface of host cells. In plants, a well-characterized PRR is the Chitin Elicitor Binding Protein (CEBiP), a plasma membrane protein that binds chitin oligosaccharides with high affinity. pnas.orgpnas.org This binding event is crucial for initiating downstream defense signaling. In rice, for instance, CEBiP forms a receptor complex with the receptor-like kinase OsCERK1 to trigger immune responses upon recognition of chitin fragments. pnas.org
In animals, several PRRs have been implicated in the recognition of chitin and its derivatives, including Toll-like receptor 2 (TLR2), the macrophage mannose receptor, and Dectin-1. mdpi.comnih.gov While ultrapurified chitin from Candida albicans did not directly stimulate cytokine production, it was shown to block the recognition of the fungus by immune cells in a Dectin-1 dependent manner. researchgate.net This suggests a complex interplay where chitin can modulate immune recognition by interacting with multiple receptors. Studies on keratinocytes have shown that chitin-induced effects were largely dependent on TLR2. nih.gov
Modulation of Cellular Immune Responses
Upon recognition by PRRs, GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc and other chitin oligosaccharides can modulate a variety of cellular immune responses. In plants, this includes the induction of defense gene expression and the production of secondary metabolites to fend off pathogens. frontiersin.org A key signaling event triggered by chitin oligosaccharides in the plant model Physcomitrella patens is the oscillation of cytosolic calcium levels, which is essential for the activation of the immune response. apsnet.org
In animal cells, chitin fragments can induce the production of pro-inflammatory cytokines and chemokines. nih.gov For example, N-acetyl chitooligosaccharides (NACOS) have been shown to enhance the generation of reactive oxygen species (ROS) and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in RAW264.7 macrophage cells. mdpi.com These responses are mediated through signaling pathways such as the NF-κB pathway. mdpi.com Interestingly, while some chitin fragments promote inflammation, others can have anti-inflammatory effects, highlighting the complexity of their immunomodulatory functions. mdpi.com For instance, some NACOS have been found to inhibit nitric oxide (NO) production and attenuate the inflammatory response induced by lipopolysaccharide (LPS). mdpi.com
Molecular Recognition and Signaling Functions
The biological activity of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc is fundamentally linked to its specific molecular recognition by various proteins, leading to the activation of downstream signaling cascades.
Interactions with Glycan-Binding Proteins (GBPs) and Lectins
A diverse array of glycan-binding proteins (GBPs) and lectins specifically recognize chitin oligosaccharides. Lectins are proteins that bind to specific carbohydrate structures. Several plant lectins, such as Wheat Germ Agglutinin (WGA) and Urtica dioica agglutinin (UDA), are known to bind to chitin and its fragments. biorxiv.orgnih.gov WGA exhibits a strong binding capability for N-acetylglucosamine oligomers, with affinity increasing for sequences of three or more sugar units. mdpi.com UDA, isolated from stinging nettle, also demonstrates a binding preference for N,N',N''-triacetylchitotriose. umich.edu
The binding specificity of these lectins can be quite detailed. For example, studies have shown that the carbohydrate-binding site of UDA is complementary to an N,N',N''-triacetylchitotriose unit. umich.edu The interaction of these lectins with chitin fragments is crucial for their biological activities, which in plants often relate to defense against pests and pathogens. mdpi.com
| Lectin | Source | Binding Specificity for Chitin Oligosaccharides |
|---|---|---|
| Wheat Germ Agglutinin (WGA) | Wheat Germ | Binds N-acetylglucosamine oligomers, with increased affinity for trimers and larger sequences. mdpi.com |
| Urtica dioica Agglutinin (UDA) | Stinging Nettle Rhizomes | Binding site is complementary to an N,N',N''-triacetylchitotriose unit. umich.edu |
| Datura stramonium Agglutinin (DSA) | Jimson Weed Seeds | Binds to polymers of (GlcNAcβ1-4)n. arvojournals.org |
| Solanum tuberosum Lectin (STL) | Potato | Binds oligosaccharides containing β(1,4)-linked GlcNAc, with highest specificity for the trimer and tetramer. plos.org |
Potential as a Signaling Molecule in Cellular Processes
Beyond its role in immunity, GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc and related molecules have the potential to act as signaling molecules in a variety of other cellular processes. In plants, modified chitin oligosaccharides, known as Nod factors, are crucial signaling molecules in the symbiotic relationship between legumes and rhizobial bacteria, leading to the formation of nitrogen-fixing root nodules. pnas.orgacs.org This demonstrates that the basic chitin oligosaccharide structure can be adapted for highly specific developmental signaling.
In animal cells, there is growing evidence that chitin fragments can influence cellular signaling pathways. For example, chitin oligomers have been shown to trigger intracellular kinase signaling cascades. nih.gov The dynamic addition and removal of a single N-acetylglucosamine residue (O-GlcNAcylation) to intracellular proteins is a critical regulatory mechanism involved in signal transduction and the cellular response to nutrients and stress. portlandpress.com While this involves a single GlcNAc moiety rather than the trisaccharide, it highlights the importance of the GlcNAc structure in intracellular signaling.
Contributions to Cellular Homeostasis and Stress Responses
The recognition of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc can contribute to the maintenance of cellular homeostasis and the orchestration of responses to cellular stress. The ability of cells to sense and respond to their environment is critical for survival, and chitin fragments can act as important environmental signals.
In response to various forms of cellular stress, there is often a rapid and global increase in the O-GlcNAcylation of numerous intracellular proteins. nih.govnih.gov This modification appears to promote cell survival by regulating a multitude of biological processes, including signaling pathways, heat shock protein expression, and calcium homeostasis. nih.gov
Advanced Methodologies for Research and Analysis of Glcnac β1 4 Glcnac β1 4 Glcnac
Spectroscopic Techniques for Structural Elucidation and Conformation Analysis
Spectroscopic methods are indispensable for determining the three-dimensional structure and conformational dynamics of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Glycomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of oligosaccharides in solution. researchgate.netcsic.esresearchgate.net For GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, both one-dimensional (¹H) and two-dimensional (¹³C, ¹H-¹H COSY, TOCSY, NOESY) NMR experiments are employed to assign all proton and carbon signals and to determine the sequence of the monosaccharide units. researchgate.netmdpi.comscispace.com
The chemical shifts of anomeric protons are particularly informative for establishing the β-configuration of the glycosidic linkages. Furthermore, Nuclear Overhauser Effect (NOE) data provides through-space proton-proton distance constraints, which are crucial for defining the three-dimensional conformation of the trisaccharide. csic.es Studies have shown that oligosaccharides like GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc are not rigid but exist as a population of several conformers in solution. nih.gov The conformational behavior is influenced by factors such as solvent and temperature. nih.govnih.gov For instance, in certain solvents, protected versions of this trisaccharide can form intramolecular hydrogen bonds involving the N-acetyl groups, leading to unexpected conformations. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Chito-oligosaccharides
| Atom | GlcNAc (Monomer) | (GlcNAc)₂ (Dimer) | (GlcNAc)₃ (Trimer) |
| H1 (reducing end α) | 5.18 | 5.19 | 5.20 |
| H1 (reducing end β) | 4.68 | 4.70 | 4.71 |
| H1 (internal) | - | 4.58 | 4.59 |
| H1 (non-reducing end) | - | 4.55 | 4.56 |
| C1 (reducing end α) | 90.5 | 90.6 | 90.7 |
| C1 (reducing end β) | 94.7 | 94.8 | 94.9 |
| C1 (internal) | - | 100.8 | 100.9 |
| C1 (non-reducing end) | - | 100.5 | 100.6 |
| N-Acetyl (CH₃) | 2.05 | 2.06 | 2.07 |
Note: Chemical shifts are approximate and can vary based on experimental conditions such as solvent, temperature, and pH.
Mass Spectrometry (MS) and Tandem MS Approaches for Glycan Characterization
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. ucdavis.edunih.gov For GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. nih.govresearchgate.net
Tandem MS (MS/MS or MSⁿ) provides detailed structural information through fragmentation analysis. ucdavis.edunih.gov In this process, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern, which includes both glycosidic and cross-ring cleavages, allows for the determination of the monosaccharide sequence and the positions of the glycosidic linkages. ucdavis.eduresearchgate.net The nomenclature for fragment ions follows the Domon and Costello system, where B and Y ions result from glycosidic bond cleavage and provide sequence information. ucdavis.edu The presence of an N-acetylhexosamine residue can influence the fragmentation pattern of sodium adducts in MALDI-MS. researchgate.net
Table 2: Common Fragment Ions Observed in Tandem MS of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc
| Ion Type | Description | Observed m/z (for [M+Na]⁺) |
| B₁ | Non-reducing end GlcNAc | 246.09 |
| Y₁ | Reducing end GlcNAc | 246.09 |
| B₂ | GlcNAc(β1-4)GlcNAc from non-reducing end | 449.17 |
| Y₂ | GlcNAc(β1-4)GlcNAc from reducing end | 449.17 |
| B₃ | Full trisaccharide (precursor ion) | 652.25 |
Note: m/z values are for the sodiated species [M+Na]⁺ and are calculated based on monoisotopic masses.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the purification and quantification of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc from complex mixtures, such as those produced by the hydrolysis of chitin (B13524). researchgate.net
High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of chito-oligosaccharides. jfda-online.commdpi.comcdnsciencepub.com Different HPLC modes can be employed, including normal-phase, reversed-phase, and hydrophilic interaction chromatography (HILIC). mdpi.com
For the analysis of N-acetyl-chito-oligosaccharides, amine-bonded silica (B1680970) columns with acetonitrile-water mobile phases are frequently used. cdnsciencepub.com A gradient elution, where the proportion of water in the mobile phase is increased over time, often provides the best resolution for separating oligosaccharides of different degrees of polymerization (DP). jfda-online.com The retention time of the oligosaccharides generally decreases as the DP increases under these conditions. jfda-online.com HPLC can also separate the α- and β-anomers of chitooligosaccharides. nih.gov Detection is commonly achieved using UV absorbance at low wavelengths (around 195-210 nm) or with a differential refractive index detector. mdpi.comcdnsciencepub.com
Table 3: Example HPLC Gradient Elution for N-acetyl-chito-oligosaccharides
| Time (min) | % Acetonitrile | % Water | Flow Rate (mL/min) |
| 0 | 80 | 20 | 1.0 |
| 60 | 60 | 40 | 1.0 |
| 65 | 80 | 20 | 1.0 |
| 75 | 80 | 20 | 1.0 |
This is an illustrative example; optimal conditions may vary based on the column and specific instrument.
Chemoenzymatic and Chemical Synthesis Strategies for Research Probes
The synthesis of well-defined GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc and its derivatives is crucial for creating research probes to investigate their biological functions.
While direct chemical synthesis of oligosaccharides can be complex and time-consuming, chemoenzymatic approaches have emerged as a promising alternative. nih.govacs.org These methods utilize enzymes, such as engineered glycoside hydrolases, to catalyze the formation of glycosidic bonds in a controlled manner. nih.govacs.org For instance, transglycosylation reactions using chitinases can be employed to synthesize chito-oligosaccharides. nih.govacs.org Another approach involves the use of glycosyltransferases, which can add specific sugar residues to a growing oligosaccharide chain. rsc.orgasm.org
Chemical synthesis strategies often involve the use of protecting groups to control the reactivity of the hydroxyl and amino groups on the monosaccharide building blocks. This allows for the regioselective formation of the desired β(1-4) glycosidic linkages. The synthesis of biotin-tagged chito-oligosaccharides has been reported, creating valuable tools for studying their immunobiological properties. frontiersin.org
Functional Assays for Receptor Binding and Biological Activity Profiling
Functional assays are employed to investigate the interactions of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc with proteins and to profile its biological activities.
The interaction of this trisaccharide with lectins and other carbohydrate-binding proteins can be studied using various techniques. NMR titration experiments can be used to determine the association constants and to map the binding site on the protein. csic.es Isothermal titration calorimetry (ITC) provides thermodynamic data on the binding event, including enthalpy and entropy changes.
The biological activities of chito-oligosaccharides, including their potential anti-inflammatory and antioxidant effects, can be assessed through a variety of in vitro and in vivo assays. nih.gov For example, the immunomodulatory activity of synthetic chito-oligosaccharides can be evaluated by measuring their effects on immune cells, such as macrophages, and monitoring parameters like cell proliferation, phagocytosis, and cytokine expression. frontiersin.org
Future Directions in Glcnac β1 4 Glcnac β1 4 Glcnac Research
Elucidating Specific Receptor-Ligand Interactions and Downstream Signaling Pathways
A primary focus for future research is the precise identification and characterization of the receptors that bind GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc and the subsequent signaling cascades. In plants, chitin (B13524) fragments are recognized by plasma membrane receptors, often containing Lysin Motif (LysM) domains, which triggers defense responses. researchgate.netnih.gov For instance, the rice protein CEBiP (chitin elicitor binding protein) is a known LysM-containing protein that directly binds chitin oligosaccharides and is crucial for initiating immune signaling. tandfonline.com
Future investigations will need to move beyond general identification to a more nuanced understanding of binding kinetics and specificity. For example, studies on hen egg-white lysozyme (B549824) have used tri-N-acetylchitotriose to probe enzyme-substrate interactions, revealing details about the binding cleft. acs.orgoatext.com Similar detailed analyses are required for receptors involved in immune signaling. Understanding how the trisaccharide structure specifically activates one pathway over another is a key question.
The downstream signaling pathways activated by this trisaccharide are complex and a major area for future exploration. In plants, recognition of chitin oligosaccharides can activate a mitogen-activated protein kinase (MAPK) cascade, leading to the expression of defense-related genes. researchgate.nettandfonline.comfrontiersin.org Similarly, in zebrafish embryonic cells, chitin oligosaccharides have been shown to specifically activate the ERK pathway, which is a type of MAPK pathway. oup.com A critical research goal is to map these pathways comprehensively, identifying all intermediate signaling nodes and their connections. This includes understanding how different receptor complexes, upon binding the trisaccharide, recruit specific intracellular kinases and other signaling proteins to propagate the signal. tandfonline.comfrontiersin.org
Table 1: Known Receptors and Signaling Components for Chitin Oligosaccharides
| Organism/System | Receptor/Binding Protein | Key Downstream Signaling Components | Outcome |
|---|---|---|---|
| Plants (e.g., Rice, Arabidopsis) | LysM-containing proteins (e.g., CEBiP, CERK1) researchgate.nettandfonline.com | MAPK cascades (e.g., OsRac1, MKK4, OsMPK3/6) tandfonline.comfrontiersin.org | Defense gene expression, antimicrobial compound synthesis researchgate.netnih.gov |
| Zebrafish (embryonic cells) | Unidentified high-affinity receptor | Raf, MEK, ERK pathway oup.com | Regulation of cell processes like proliferation and differentiation oup.com |
Comprehensive Analysis of its Biological Roles Across Diverse Systems
The biological functions of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc are multifaceted and vary significantly across different organisms. While it is a well-known elicitor of plant defense, its roles in other systems are less understood and represent a major avenue for future research. researchgate.netnih.gov
In the context of plant-microbe interactions, this trisaccharide can act as a signal that allows the plant to detect the presence of fungi, which have chitin in their cell walls. tandfonline.com However, the signaling outcomes can be different depending on whether the microbe is a pathogen or a symbiont. researchgate.netnih.gov Future studies should aim to understand the molecular basis for these differential responses.
In animals, the roles are even more diverse. Research has indicated that chitin oligosaccharides may be involved in developmental processes and immune modulation. oup.com For example, some studies suggest that N,N',N''-triacetylchitotriose can act as an antigen for monoclonal antibodies, pointing to a potential role in immunological assays. Other research has shown that deacetylated chitotriose exhibits significant antioxidant properties by scavenging hydroxyl and superoxide (B77818) radicals, although the fully acetylated form, GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, did not show this activity in the specific assays used. researchgate.netjst.go.jp A comprehensive analysis is needed to screen for its activity across various cell types and physiological conditions to build a complete picture of its biological impact.
Development of Advanced Probes and Analytical Tools for In Situ Studies
To fully understand the biological roles of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, it is essential to be able to detect and visualize it within living cells and tissues (in situ). This requires the development of highly specific and sensitive probes and analytical tools, which is a significant challenge and a key future direction.
Current methods often rely on metabolic labeling, where cells are fed modified monosaccharides that are then incorporated into larger glycans. acs.orgrsc.org These modified sugars contain "chemical handles," like azides or alkynes, that can be used for subsequent detection or purification. acs.orgfrontiersin.org However, these methods can suffer from a lack of specificity, as the modified sugars can be incorporated into various types of glycans. rsc.org
Future research should focus on creating probes that are highly specific for the GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc structure itself. This could involve:
Developing specific antibodies or lectins: While some lectins like Wheat Germ Agglutinin (WGA) can bind terminal N-acetylglucosamine, they are not specific and bind weakly. mdpi.com The generation of high-affinity monoclonal antibodies specific to the trisaccharide structure would be a major breakthrough.
Designing novel chemical probes: The synthesis of fluorescently-labeled or photo-activatable versions of the trisaccharide could allow for real-time imaging of its uptake, transport, and interaction with receptors. rsc.org
Improving mass spectrometry techniques: Advanced mass spectrometry (MS) methods are crucial for the structural analysis of oligosaccharides. frontiersin.orgfrontiersin.org Continued development in MS will enable more sensitive detection and precise characterization of this trisaccharide and its modified forms within complex biological samples. frontiersin.org
Understanding its Regulatory Interplay with Other Glycosylation Events
Glycosylation is a complex network of processes, and the presence of one type of glycan can influence the synthesis and function of another. A critical area for future research is to understand how GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, as an external signaling molecule or an internal structural component, interacts with other glycosylation pathways, such as N-linked glycosylation and O-GlcNAcylation.
For instance, the addition of a "bisecting" GlcNAc to an N-glycan via a β1,4-linkage can inhibit the action of other glycosyltransferases, thereby altering the final structure and function of the glycoprotein. frontiersin.orgmdpi.com This suggests a regulatory hierarchy where one glycosylation event can control another. mdpi.com Research has shown that changes in bisecting GlcNAc N-glycans are associated with conditions like colorectal cancer and may play a role in cell adhesion and invasion. oncotarget.comaacrjournals.org
Furthermore, there is a known interplay between N-linked glycosylation and O-GlcNAcylation, a modification where a single GlcNAc is added to serine or threonine residues of intracellular proteins. nih.govresearchgate.net These two processes compete for the same sugar donor, UDP-GlcNAc. nih.gov Future studies need to investigate if external signals from chitin oligosaccharides like GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc can influence the intracellular pool of UDP-GlcNAc, thereby affecting the balance between N-linked glycosylation and O-GlcNAcylation. One study demonstrated that O-GlcNAcylation can regulate the biosynthesis of specific N-glycan branches, highlighting a direct regulatory link. nih.govresearchgate.net Elucidating this complex crosstalk will be essential for a complete understanding of the regulatory roles of this trisaccharide.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc | Tri-N-acetylchitotriose, (GlcNAc)₃ |
| N-acetyl-D-glucosamine | GlcNAc |
| Uridine diphosphate (B83284) N-acetylglucosamine | UDP-GlcNAc |
| Chitin | |
| Chitosan | |
| Galactose | Gal |
| Mannose | Man |
| Serine | Ser |
Q & A
Q. How can the structure of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc be experimentally validated?
- Methodological Answer : Structural elucidation typically combines mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) for linkage analysis. For example, hydrolysis experiments using chitinases (e.g., CrChi-A) can generate oligosaccharide fragments like (GlcNAc)₂ and (GlcNAc)₄, which are analyzed via HPLC and MS to infer the parent structure . Glycan modeling tools like DrawGlycan-SNFG or GlycoShape can generate visual representations based on IUPAC sequences, aiding in structural validation .
Q. What enzymatic assays are suitable for studying the synthesis of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc?
- Methodological Answer : Glycosyltransferases such as β1-4 galactosyltransferases (β4GalTs) are key. Activity assays often involve monitoring radiolabeled sugar incorporation or using fluorescently tagged acceptors. Constraints like enzyme specificity (e.g., β4GalTs cannot act on bisecting GlcNAc in N-glycans) require substrate validation via glycan microarrays or enzyme kinetics . Reaction patterns (e.g., 'GlcNAc β1-4 GlcNAc') can be clustered hierarchically to identify conserved synthetic pathways .
Q. How can hydrolysis products of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc be analyzed?
- Methodological Answer : Time-course HPLC profiles and MS detect hydrolysis fragments (e.g., (GlcNAc)₃, (GlcNAc)₄). Transglycosylase activity, which generates longer oligomers like (GlcNAc)₇–₉, is identified by unexpected product distributions . Enzymatic cleavage specificity (e.g., PLC-B targeting the fourth linkage from the non-reducing end) is validated through product ratios (α:β anomer analysis) .
Advanced Research Questions
Q. How does bisecting GlcNAc influence glycosyltransferase activity in N-glycan synthesis?
- Methodological Answer : Bisecting GlcNAc (e.g., in Man(β1-4)GlcNAc(β1-4)GlcNAc) sterically hinders enzymes like β4GalTs. This is experimentally demonstrated using glycan arrays with constrained substrates (e.g., 'GlcNAc(β1-4)[…]Man(β1-4)'). Mutagenesis of key residues in enzyme active sites can restore or alter specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
